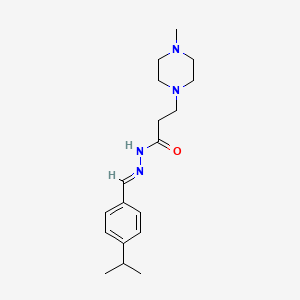![molecular formula C21H24N2O4 B5606996 2,3-dihydro-1-benzofuran-7-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5606996.png)
2,3-dihydro-1-benzofuran-7-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzofuran and piperidine derivatives involves several key reactions. For instance, Effland, Gardner, and Strupczewski (1981) described the synthesis of 2,3-dihydrospiro[benzofuran-2,4′-piperidines] through a Grignard reaction followed by an intramolecular displacement to yield novel systems. Similarly, Mekheimer, Mohamed, and Sadek (1997) reported on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, showcasing the versatility of pyridine derivatives in chemical synthesis (Effland, Gardner, & Strupczewski, 1981); (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of related hydroxy derivatives of hydropyridine, revealing the significance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. This research is essential for understanding the structural properties that may influence the chemical behavior of "2,3-dihydro-1-benzofuran-7-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid" (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Mojumdar, Šimon, and Krutošíková (2009) explored the synthesis and coordination reactions of [1]Benzofuro[3,2-c]pyridine, which is closely related to the compound . Their work on the formation of complexes and the study of thermal properties provides insight into potential reactivity and stability of benzofuran and pyridine derivatives (Mojumdar, Šimon, & Krutošíková, 2009).
Physical Properties Analysis
The study of physical properties is crucial for understanding the behavior of chemical compounds under various conditions. However, specific information on the physical properties of "this compound" was not identified in the current literature search, indicating a potential area for future research.
Chemical Properties Analysis
Investigations into the chemical properties of closely related compounds, such as those by Davis et al. (1983), who synthesized and evaluated the cardiovascular activity of benzofuran-piperidine derivatives, can offer insights into the reactivity and potential chemical behavior of the compound . Such studies highlight the broad spectrum of biological activities associated with benzofuran and pyridine derivatives, although specific chemical properties of "this compound" require further exploration (Davis et al., 1983).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-21(25)19(18-5-1-4-16-8-12-26-20(16)18)23-10-6-17(7-11-23)27-14-15-3-2-9-22-13-15/h1-5,9,13,17,19H,6-8,10-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRPGVKTSWSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CN=CC=C2)C(C3=CC=CC4=C3OCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-piperidinesulfonamide](/img/structure/B5606915.png)

![4-(4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5606922.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B5606927.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5606933.png)
![6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine](/img/structure/B5606938.png)
![6-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5606949.png)
![2-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3,5,7-trimethyl-1H-indole](/img/structure/B5606968.png)


![N-1,3-benzodioxol-5-yl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5606984.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5607000.png)
